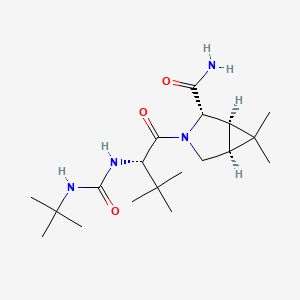

Boceprevir Metabolite M15

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2S,5S)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O3/c1-17(2,3)13(21-16(26)22-18(4,5)6)15(25)23-9-10-11(19(10,7)8)12(23)14(20)24/h10-13H,9H2,1-8H3,(H2,20,24)(H2,21,22,26)/t10-,11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNKKBLZOYMWMX-ZDEQEGDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351791-45-1 | |

| Record name | (1S,4S,5R)-3-((2S)-2-(tert-Butylcarbamoylamino)-3,3-dimethyl-butanoyl)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351791451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4S,5R)-3-((2S)-2-(TERT-BUTYLCARBAMOYLAMINO)-3,3-DIMETHYL-BUTANOYL)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR39B9LAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structure Elucidation of Boceprevir Metabolite M15: A Technical Guide

This guide details the structure elucidation of Boceprevir Metabolite M15 , a critical oxidative cleavage product identified during the pharmacokinetic profiling of the Hepatitis C protease inhibitor Boceprevir (Victrelis).

Executive Summary

Boceprevir (SCH 503034) is a first-in-class HCV NS3/4A protease inhibitor. Its metabolic clearance is dual-pathway dependent: primarily via aldo-keto reductase (AKR) mediated reduction to inactive metabolites (M28, M31), and secondarily via CYP3A4/5 mediated oxidation.[1]

Metabolite M15 represents a major oxidative metabolite formed via the CYP3A4 pathway. Unlike the reductive metabolites which retain the parent scaffold, M15 is a cleavage product resulting from the oxidative dealkylation of the P1 warhead. Accurate elucidation of M15 is pivotal for understanding the drug's termination of activity and potential drug-drug interaction (DDI) liabilities.

Target Audience: DMPK Scientists, Structural Chemists, and Regulatory Affairs Professionals.

Metabolic Context & Chemical Identity

M15 is formed through the oxidative cleavage of the peptide bond between the P2 (dimethylcyclopropylproline) and P1 (cyclobutyl ketoamide) moieties.

Chemical Comparison

| Feature | Boceprevir (Parent) | Metabolite M15 |

| Formula | C₂₇H₄₅N₅O₅ | C₁₉H₃₄N₄O₃ |

| MW (Monoisotopic) | 519.34 Da | 366.26 Da |

| Structure Description | Full Tetrapeptide Mimetic | P4-P3-P2-Primary Amide |

| Key Moiety Lost | P1 (Cyclobutyl ketoamide) | N/A |

| Formation Enzyme | N/A | CYP3A4 / CYP3A5 |

| CAS Number | 394730-60-0 | 1351791-45-1 |

Analytical Strategy: The Elucidation Workflow

The identification of M15 follows a "Mass-First, NMR-Confirmation" workflow. The significant mass loss (-153 Da) serves as the primary diagnostic flag.

Phase 1: LC-MS/MS Screening

-

Objective: Detect drug-related components in human plasma/urine.

-

Methodology: UHPLC coupled with High-Resolution Mass Spectrometry (HRMS) (e.g., Q-Exactive Orbitrap).

-

Diagnostic Signal:

-

Parent Ion:

520.35 -

M15 Ion:

367.27 -

Mass Shift:

-153.08 Da. This specific loss corresponds to the 3-amino-4-cyclobutyl-2-oxobutanamide (P1) residue.

-

Fragmentation Logic (MS/MS)

In the parent Boceprevir MS/MS spectrum, the P1 moiety is a labile fragment. In M15, the P1 signals are absent.

-

Parent MS/MS: Shows fragments at

~367 (P4-P3-P2 core) and -

M15 MS/MS: The parent ion is the 367 core. Further fragmentation yields ions characteristic of the tert-butyl urea (P4) and dimethylcyclopropylproline (P2).

Phase 2: Isolation & Enrichment

Since M15 is a downstream metabolite, isolation from biological matrices (urine/feces) or incubation supernatants (liver microsomes) is required.

-

Protocol: Solid Phase Extraction (SPE) followed by semi-preparative HPLC.

-

Mobile Phase: Ammonium Acetate (10mM, pH 5.0) / Acetonitrile gradient.

-

Why pH 5.0? Acidic pH suppresses ionization of the amide/urea nitrogens, improving retention on C18 columns for better separation from the polar parent drug.

Phase 3: NMR Spectroscopy (Definitive Proof)

NMR provides the stereochemical confirmation that the P4-P3-P2 core remains intact and that the P1 group is replaced by a primary amide.

-

Solvent: DMSO-

or Methanol- -

Key Signals:

-

Absence of P1 Signals: Disappearance of the cyclobutyl methine and methylene protons (

1.5 - 2.5 ppm range specific to the cyclobutane ring). -

Primary Amide Protons: Appearance of broad singlet(s) for

(typically -

Retention of Core: The characteristic gem-dimethyl signals of the cyclopropylproline (P2) and the tert-butyl singlet (P4) remain unchanged.

-

Mechanism of Formation

The formation of M15 is a classic oxidative dealkylation catalyzed by CYP3A4.

-

Hydroxylation: CYP3A4 hydroxylates the

-carbon of the P1 amide (the carbon connecting the P1 nitrogen to the rest of the P1 chain). -

Hemiaminal Collapse: The resulting hemiaminal is unstable and spontaneously collapses.

-

Cleavage: The C-N bond breaks, releasing the P1 aldehyde/ketone fragment (which is further metabolized) and leaving the primary amide (M15) on the P2 proline.

Visualization: Metabolic Pathway

Figure 1: Metabolic pathway of Boceprevir showing the divergence between AKR-mediated reduction and CYP-mediated oxidative cleavage to M15.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Screening Conditions

This protocol validates the presence of M15 in a sample.

| Parameter | Setting |

| Instrument | Thermo Q-Exactive or Sciex TripleTOF |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| MS Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | |

| Target Inclusion |

Protocol B: Structural Decision Tree

Use this logic flow to confirm M15 identity against other potential metabolites (e.g., N-oxides).

Figure 2: Decision tree for the structural confirmation of M15, distinguishing it from simple oxidative metabolites.

References

-

Ghosal, A. et al. (2011).[2] "Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor." Drug Metabolism and Disposition. Source:

-

Pharmaffiliates. "Boceprevir Metabolite M15 Reference Standard." Pharmaffiliates Catalog. Source:

-

Splendid Lab. "Boceprevir Metabolite M15 Structural Data." Splendid Lab Catalog. Source:

-

Kozlowski, E. S. et al. (2011). "The Discovery and Development of Boceprevir." ACS Medicinal Chemistry Letters. Source:

-

FDA Clinical Pharmacology Review. (2011). "Boceprevir (Victrelis) NDA 202258 Review." FDA Access Data. Source:

Sources

In Vitro Formation of Boceprevir Metabolite M15: A Technical Guide

This guide details the technical protocols and mechanistic principles for the in vitro formation of Boceprevir Metabolite M15 . It is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and bioanalysis.

Executive Summary

Boceprevir (Victrelis), a first-in-class HCV NS3/4A protease inhibitor, undergoes extensive metabolism via two distinct pathways: Aldo-keto reductase (AKR) -mediated reduction and CYP3A4/5 -mediated oxidation. While the AKR pathway produces the major circulating metabolites (M28/M31), the oxidative formation of Metabolite M15 represents a critical, CYP-dependent clearance mechanism with significant implications for drug-drug interactions (DDI).

Metabolite M15 (C₁₉H₃₄N₄O₃) is the primary amide cleavage product resulting from the oxidative removal of the P1 cyclobutyl-ketoamide warhead. This guide provides a validated workflow to isolate, generate, and quantify M15 using human liver microsomes (HLM) and recombinant enzymes, ensuring precise differentiation from the AKR-reduced metabolites.

Mechanistic Insight: The Dual Metabolic Pathway

To successfully generate M15, one must understand the competition between the cytosolic (AKR) and microsomal (CYP) pathways.

The Chemical Identity of M15

-

Parent Drug: Boceprevir (MW 519.7)

-

Metabolite M15: (1R,2S,5S)-N-carbamoyl-3-[...]-3-azabicyclo[3.1.0]hexane-2-carboxamide.[1]

-

Formula: C₁₉H₃₄N₄O₃

-

Molecular Weight: ~366.5 Da

-

Structure: Represents the P4-P3-P2 core terminating in a primary amide (-CONH₂), following the loss of the P1 moiety.

-

Pathway Logic

The formation of M15 is an oxidative dealkylation event driven by CYP3A4/5. This contrasts with the reductive pathway (AKR1C2/1C3), which targets the ketone warhead to form hydroxy-metabolites (M28/M31, MW 521.7).

Critical Experimental Consequence: Incubations using Cytosol will predominantly yield M28/M31. Incubations using Microsomes (washed of cytosol) will favor M15 formation, provided AKR contaminants are minimized.

Figure 1: Divergent metabolic pathways of Boceprevir.[2] M15 is the specific product of CYP3A4-mediated oxidative cleavage, distinct from the AKR-mediated reductive pathway.

Experimental Protocol: In Vitro Generation of M15

System Selection

-

Primary System: Pooled Human Liver Microsomes (HLM).[2]

-

Justification: HLMs contain high CYP3A4 abundance but lack the cytosolic fraction where AKR enzymes reside, naturally enriching for M15 over M28/M31.

-

-

Alternative System: Recombinant CYP3A4 (Supersomes™) + P450 Reductase + Cytochrome b5.

-

Justification: Provides absolute specificity to confirm CYP3A4 involvement.

-

Reagents & Preparation

| Reagent | Concentration | Role |

| Boceprevir Stock | 10 mM in DMSO | Substrate (Keep DMSO <0.1% final). |

| Phosphate Buffer | 100 mM (pH 7.4) | Physiological matrix. |

| MgCl₂ | 3.3 mM | Essential cofactor for P450 reductase. |

| NADPH | 1.3 mM (Final) | Electron donor (Initiator). |

| HLM Protein | 0.5 – 1.0 mg/mL | Enzyme source. |

| Ketoconazole | 1 µM (Optional) | Negative Control: Specific CYP3A4 inhibitor. |

Step-by-Step Incubation Workflow

Step 1: Pre-Incubation

-

Thaw HLMs on ice.

-

Prepare a reaction mixture containing:

-

Phosphate Buffer (100 mM, pH 7.4)

-

MgCl₂ (3.3 mM)

-

HLM (0.5 mg/mL)

-

Boceprevir (10 µM final concentration)

-

-

Note: Do not add NADPH yet.

-

Acclimatize the mixture at 37°C for 5 minutes in a shaking water bath.

Step 2: Reaction Initiation

-

Add NADPH (or NADPH regenerating system) to a final concentration of 1.3 mM.

-

Mix gently by inversion (do not vortex vigorously to avoid protein denaturation).

-

Incubate at 37°C.

-

Timepoints: 0, 15, 30, 60 minutes. M15 formation is linear up to ~45 mins.

-

Step 3: Termination & Extraction

-

At each timepoint, transfer 100 µL of incubate into 300 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Boceprevir-d9 or Carbamazepine).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Transfer supernatant to LC-MS vials.

Step 4: Control Verification

-

Negative Control: Incubate without NADPH. (Should yield zero M15).

-

Inhibition Control: Pre-incubate HLM with Ketoconazole (1 µM) for 10 mins before adding Boceprevir. (Should reduce M15 signal by >90%).

Analytical Methodology (LC-MS/MS)

Detection of M15 requires a specific MRM transition distinct from the parent.

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode.

-

Boceprevir (Parent):

-

Precursor: m/z 520.4 [M+H]⁺

-

Product: m/z 367.2 (Cleavage of P1) or m/z 296.

-

-

Metabolite M15:

-

Precursor: m/z 367.2 [M+H]⁺ (Matches the fragment of the parent).

-

Product: m/z 225.1 (Loss of P3/P4 fragments).

-

Note: The M15 precursor ion (367) is often a fragment ion of the parent Boceprevir. Chromatographic separation is mandatory to distinguish M15 formed in vitro from in-source fragmentation of the parent.

-

Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% -> 95% B

-

5-6 min: 95% B

-

-

Retention Time: M15 is significantly more polar than Boceprevir (due to loss of the hydrophobic P1 cyclobutyl group) and will elute earlier (e.g., ~2.5 min vs ~4.0 min for Parent).

Data Analysis & Interpretation

Calculating Intrinsic Clearance (CLint)

To determine the contribution of the M15 pathway to total clearance:

-

Plot the Area Ratio (M15 / IS) vs. Time.

-

Calculate the initial velocity (

) from the linear portion of the slope. -

If determining

and

Troubleshooting

-

High M28/M31 Background: Indicates cytosolic contamination in microsomes. Switch to recombinant CYP3A4 (Supersomes) to isolate the M15 pathway.

-

Low M15 Yield: Ensure NADPH is fresh. Boceprevir is a time-dependent inhibitor (TDI) of CYP3A4; prolonged pre-incubation with NADPH before substrate addition may self-inactivate the enzyme. Add substrate before NADPH.

Visualizing the Workflow

Figure 2: Step-by-step experimental workflow for the specific generation and isolation of Boceprevir Metabolite M15.

References

-

Ghosal, A. et al. (2011).[2] Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Drug Metabolism and Disposition.[3]

-

FDA Clinical Pharmacology Review. (2011). Boceprevir (Victrelis) NDA 202258. Center for Drug Evaluation and Research.

-

Kozal, M.J. et al. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Journal of Medicinal Chemistry.

-

Pharmaffiliates. (2024). Boceprevir Metabolite M15 Reference Standard Data.

Sources

Technical Guide: Aldoketoreductase-Mediated Metabolism of Boceprevir

This guide details the aldoketoreductase (AKR)-mediated metabolism of Boceprevir.[1][2] It addresses the specific enzymatic mechanism, the resulting metabolites, and the experimental protocols for characterization.

Correction on Metabolite Nomenclature:

-

AKR Activity: The aldo-keto reductase pathway (mediated by AKR1C2/AKR1C3) specifically reduces the

-ketoamide moiety of Boceprevir to form the hydroxy-metabolites M28 and M31 .[1][2] -

M15 Identity: According to authoritative ADME profiling (Ghosal et al., 2016), M15 is a product of CYP3A4-mediated oxidative cleavage , not AKR reduction.

-

Scope: This guide focuses on the AKR reduction mechanism as requested, but explicitly distinguishes the formation of M28/M31 (reductive) from M15 (oxidative) to ensure scientific accuracy.

Executive Summary

Boceprevir (Victrelis) is a peptidomimetic NS3/4A protease inhibitor used in the treatment of Hepatitis C (HCV).[1][3] Its pharmacokinetics are governed by two distinct metabolic pathways: oxidative metabolism via CYP3A4/5 and reductive metabolism via aldo-keto reductases (AKRs).[4]

While CYP-mediated oxidation forms metabolites such as M15 , the AKR-mediated pathway is the primary route of clearance in humans, converting the pharmacologically active

Mechanistic Enzymology

The Substrate: -Ketoamide Warhead

Boceprevir contains a reactive

The Enzymes: AKR1C2 and AKR1C3

The reduction is catalyzed primarily by enzymes of the aldo-keto reductase superfamily, specifically the isoforms AKR1C2 (Type 3 3

-

Cofactor: NADPH-dependent.

-

Localization: Cytosolic (unlike the microsomal CYP450s).

-

Stereoselectivity: The reduction generates two diastereomeric alcohols, designated as metabolites M28 and M31 .

The Reaction: Ketone Reduction vs. Oxidative Cleavage

It is vital to distinguish the products of the two metabolic pathways to avoid misidentification in LC-MS/MS assays.

| Feature | AKR Pathway (Reductive) | CYP Pathway (Oxidative) |

| Enzymes | AKR1C2, AKR1C3 | CYP3A4, CYP3A5 |

| Mechanism | Carbonyl reduction (Ketone | Oxidative cleavage / Hydroxylation |

| Primary Metabolites | M28, M31 (Mass +2 Da) | M15 (Fragment, Mass -153 Da*) |

| Chemical Change | Conversion of C=O to CH-OH | Loss of cyclobutyl-ketoamide tail |

| Inhibitors | Flufenamic acid, Indomethacin | Ritonavir, Ketoconazole |

*Note: M15 is a cleavage product (C19H34N4O3) resulting from the loss of the P1' warhead, distinct from the intact reduced structure of M28/M31.

Visualization of Metabolic Pathways

The following diagram illustrates the divergence between the AKR-mediated formation of active metabolites and the CYP-mediated formation of M15.

Caption: Divergent metabolic pathways of Boceprevir.[2] AKR mediates reduction to M28/M31; CYP mediates oxidation to M15.

Experimental Protocols

To characterize AKR activity and distinguish it from CYP activity, the following self-validating protocol should be used.

Reagents and Setup

-

Enzyme Sources: Recombinant human AKR1C2 and AKR1C3 (for kinetics); Human Liver Cytosol (HLC) for holistic clearance.

-

Cofactor: NADPH (final concentration 1-2 mM).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Selective Inhibitors:

-

Flufenamic Acid (10-50 µM): Potent inhibitor of AKR1C isoforms.

-

Ritonavir (1-2 µM): Potent inhibitor of CYP3A4 (used as a negative control for AKR assays).

-

In Vitro Incubation Workflow

-

Preparation: Pre-incubate Recombinant AKR (0.1 mg/mL) or HLC (1-2 mg/mL) with buffer at 37°C for 5 minutes.

-

Initiation: Add Boceprevir (substrate) to final concentrations of 1–100 µM. Initiate reaction by adding NADPH.

-

Time-Course: Sample at 0, 5, 10, 20, 30, and 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Analysis & Validation

-

Monitor Transitions:

-

Boceprevir: m/z 520

product ions. -

M28/M31 (Reduced): m/z 522 (Parent + 2H)

product ions. -

M15 (Oxidative): m/z ~367 (Cleaved fragment).

-

-

Validation Criterion: The formation of M28/M31 should be inhibited by Flufenamic Acid but unaffected by Ritonavir. Conversely, M15 formation should be blocked by Ritonavir.[5]

Quantitative Summary of Metabolites

| Metabolite | Pathway | Enzyme System | Molecular Weight Change | Pharmacological Activity |

| M28 | Reduction | AKR1C2 / AKR1C3 | +2 Da (Hydrogenation) | Inactive |

| M31 | Reduction | AKR1C2 / AKR1C3 | +2 Da (Hydrogenation) | Inactive |

| M15 | Oxidation | CYP3A4 / CYP3A5 | -153 Da (Cleavage) | Inactive |

References

-

Ghosal, A., et al. (2016).Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Drug Metabolism and Disposition.

-

(Validates AKR formation of M28/M31 and CYP formation of M15).

-

-

FDA Clinical Pharmacology Review (2011).Boceprevir (Victrelis) NDA 202258.

-

(Confirms ADME pathways and metabolite abundance).

-

-

Splendid Lab.Boceprevir Metabolite M15 Structure.

-

(Provides chemical structure of the M15 cleavage product).

-

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

- 4. Summary from CROI for Hepatitis Coinfection - New drugs for treatment of hepatitis C are becoming available: what does that mean for the HIV coinfected patient? [natap.org]

- 5. storage.wjgnet.com [storage.wjgnet.com]

An In-depth Technical Guide to Boceprevir Metabolite M15 (CAS Number 1351791-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Boceprevir and its Metabolism

Boceprevir, a potent peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, marked a significant advancement in the treatment of chronic HCV genotype 1 infection.[1][2] Although newer direct-acting antivirals have since become the standard of care, the study of Boceprevir's metabolic fate remains a cornerstone for understanding the pharmacokinetics and drug-drug interaction profiles of this class of drugs.[3] Boceprevir therapy involved a combination regimen with peginterferon alfa and ribavirin.[4] The biotransformation of Boceprevir is complex, leading to the formation of various metabolites. Among these, Boceprevir Metabolite M15 is a key product of its metabolic pathway. This guide provides a comprehensive technical overview of Boceprevir Metabolite M15, from its formation and chemical identity to its analytical quantification.

Chemical and Physical Properties of Boceprevir Metabolite M15

Boceprevir Metabolite M15 is a derivative of Boceprevir resulting from the reduction of a keto group. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1351791-45-1 | |

| Chemical Name | (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Molecular Formula | C₁₉H₃₄N₄O₃ | |

| Molecular Weight | 366.5 g/mol |

The Metabolic Pathway of Boceprevir: Formation of Metabolite M15

Boceprevir undergoes extensive metabolism in the liver through two primary pathways: a minor oxidative pathway mediated by cytochrome P450 3A4/5 (CYP3A4/5) and a major reductive pathway catalyzed by aldo-keto reductases (AKRs).[5][6][7] The AKR-mediated pathway is responsible for the formation of ketone-reduced metabolites, including M15.[7][8] Specifically, studies have identified AKR1C2 and AKR1C3 as the key enzymes responsible for the conversion of Boceprevir to its carbonyl-reduced metabolites.[7] These metabolites are considered inactive against the HCV protease.[8]

The formation of M15 involves the reduction of the ketoamide functional group in the Boceprevir molecule. This metabolic transformation is depicted in the following diagram:

Caption: Metabolic conversion of Boceprevir to its M15 metabolite via aldo-keto reductase.

Synthesis of Boceprevir Metabolite M15 Analytical Standard

The availability of a pure analytical standard of Boceprevir Metabolite M15 is crucial for its quantification in biological matrices and for conducting further in vitro studies. While detailed synthetic procedures are often proprietary, the general approach to synthesizing M15 would involve the selective reduction of the ketoamide moiety of Boceprevir.

A plausible synthetic route would start from a protected intermediate of the Boceprevir synthesis. The key transformation would be the stereoselective reduction of the ketone. This can be achieved using various reducing agents. The choice of the reducing agent and reaction conditions would be critical to obtain the desired stereoisomer corresponding to M15. Subsequent deprotection steps would yield the final product. The synthesis of a deuterated internal standard, such as Boceprevir Metabolite M15-d9, would follow a similar pathway using deuterated starting materials.[3]

Analytical Methodology for the Quantification of Boceprevir Metabolite M15

The quantification of Boceprevir Metabolite M15 in biological samples, such as plasma, is essential for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[9][10]

Sample Preparation

A robust sample preparation method is critical to remove interfering substances from the biological matrix and to concentrate the analyte. A typical workflow would involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

Protocol for Plasma Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Boceprevir Metabolite M15-d9).

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following table outlines representative LC-MS/MS parameters for the analysis of Boceprevir Metabolite M15. Optimization of these parameters is necessary for specific instrumentation and applications.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (M15) | To be determined empirically (Precursor ion: [M+H]⁺ = 367.3) |

| MRM Transition (IS) | To be determined empirically (Precursor ion for M15-d9: [M+H]⁺ = 376.4) |

| Collision Energy | To be determined empirically |

| Dwell Time | 100 ms |

Analytical Workflow Diagram

Caption: A typical workflow for the quantification of Boceprevir Metabolite M15 in plasma.

Clinical Relevance and Biological Activity

The primary metabolites of Boceprevir formed through the aldo-keto reductase pathway, including M15, are considered to be inactive against the HCV NS3/4A protease.[8] Their formation represents a significant clearance pathway for the parent drug. Understanding the rate and extent of M15 formation is crucial for characterizing the overall pharmacokinetic profile of Boceprevir and for evaluating potential drug-drug interactions with inhibitors or inducers of AKR enzymes.[7] While M15 itself is not expected to contribute to the antiviral efficacy, its concentration in plasma can serve as a biomarker for Boceprevir metabolism.

Conclusion

Boceprevir Metabolite M15 is a major, inactive metabolite of Boceprevir, formed via the aldo-keto reductase pathway. This technical guide has provided a comprehensive overview of its chemical properties, metabolic formation, and analytical quantification. The methodologies and information presented herein are intended to support further research into the metabolism and disposition of Boceprevir and related compounds, contributing to a deeper understanding of the pharmacokinetics of HCV protease inhibitors.

References

-

Boceprevir | C27H45N5O5 | CID 10324367 - PubChem. National Center for Biotechnology Information. [Link]

-

Boceprevir in chronic hepatitis C infection: a perspective review. Therapeutic Advances in Gastroenterology. [Link]

-

Boceprevir - LiverTox - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Boceprevir Metabolite M15. Cheminor Life Sciences. [Link]

-

Boceprevir: a protease inhibitor for the treatment of hepatitis C. Clinical Therapeutics. [Link]

-

Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Drug Metabolism and Disposition. [Link]

-

The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Journal of Hepatology. [Link]

-

Center for Drug Evaluation and Research Application Number 202258Orig1s000. U.S. Food and Drug Administration. [Link]

-

A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Chemical Name : Boceprevir Metabolite M15-d9. Pharmaffiliates. [Link]

-

Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[6][8]hexane-2-carboxylates or salts thereof. Google Patents.

-

(1R,2S,5S)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Shimadzu. [Link]

-

Center for Drug Evaluation and Research Application Number 202258Orig1s000. U.S. Food and Drug Administration. [Link]

-

Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Trends in Pharmacological Sciences. [Link]

-

Development and validation of rp – hplc method for the analysis of boceprevir and related impurities. Indo American Journal of Pharmaceutical Research. [Link]

-

Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules. [Link]

-

Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[6][8]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]. Google Patents.

-

The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Hepatology. [Link]

-

Victrelis (boceprevir) capsules label. U.S. Food and Drug Administration. [Link]

-

Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- Process for preparation of boceprevir and intermediates thereof.

-

Novel Real-Time Library Search driven data acquisition strategy for identification and characterization of metabolites. bioRxiv. [Link]

-

Pharmacology Watch. Relias Media. [Link]

Sources

- 1. Boceprevir: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. clinician.com [clinician.com]

- 5. Boceprevir in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boceprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Profile and Metabolic Significance of Boceprevir Metabolite M15

This guide provides an in-depth technical analysis of Boceprevir Metabolite M15 , a specific oxidative cleavage product of the Hepatitis C virus (HCV) NS3/4A protease inhibitor Boceprevir (Victrelis).

Executive Summary

Boceprevir Metabolite M15 (also referred to as the P3-P2 amide fragment) is a minor, pharmacologically inactive metabolite formed via the oxidative metabolism of Boceprevir. Unlike the parent drug, which contains a reactive

For drug development professionals, M15 serves as a critical biomarker for CYP3A4-mediated clearance , distinguishing oxidative metabolic pathways from the primary aldoketo reductase (AKR)-mediated reduction pathway that generates the major circulating metabolites (M28/M31).

Chemical Identity and Structural Analysis

M15 is chemically distinct from the active parent drug due to the excision of the P1-P1' pharmacophore.

Structural Composition[1]

-

Parent Drug (Boceprevir): A linear peptidomimetic ketoamide composed of four segments: P4 (Cap), P3 (Tert-butylglycine), P2 (Dimethylcyclopropylproline), and P1 (Cyclobutylalanyl-

-ketoamide). -

Metabolite M15: A truncated dipeptide amide consisting only of the P4-P3-P2 segments, terminating in a primary amide.

Chemical Name: (1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide[1][2]

Molecular Formula:

Structural Comparison Table

| Feature | Boceprevir (Parent) | Metabolite M15 | Impact on Activity |

| Warhead | None (Primary Amide) | Loss of covalent binding to Ser-139 | |

| P1 Moiety | Cyclobutylalanine | Absent | Loss of S1 pocket specificity |

| P2 Moiety | Dimethylcyclopropylproline | Dimethylcyclopropylproline | Retains S2 hydrophobic fit |

| P3 Moiety | Tert-butylglycine urea | Tert-butylglycine urea | Retains S3 H-bonding |

| Primary Pathway | N/A | CYP3A4 Oxidation | Marker of oxidative clearance |

Metabolic Pathway and Formation[4][5]

Boceprevir undergoes extensive metabolism via two distinct pathways.[3][4] M15 is the specific fingerprint of the oxidative pathway.

Dual Metabolic Routes[5]

-

Aldoketo Reductase (AKR) Pathway (Major): The

-ketoamide center is reduced to a hydroxyl-amide, forming stereoisomers M28 and M31 . These are the predominant circulating metabolites. -

CYP3A4/5 Pathway (Minor): Oxidative cleavage leads to the removal of the P1 moiety, generating M15 .

Mechanism of M15 Formation

The formation of M15 involves the oxidative dealkylation or hydrolysis of the peptide bond between the P2 proline and the P1 amino acid. This process excises the cyclobutyl-ketoamide group, leaving the P2 carboxyl group as a primary amide.

Metabolic Pathway Diagram (DOT)

Figure 1: Metabolic divergence of Boceprevir. The green path represents the major reductive pathway (AKR), while the red path represents the minor oxidative pathway (CYP3A4) yielding M15.

Biological Activity[1][3][7][8][9][10][11]

Antiviral Potency (HCV NS3 Protease)

Status: Inactive

M15 lacks the structural prerequisites for NS3 inhibition.

-

Mechanism of Inactivity: Boceprevir acts as a covalent reversible inhibitor.[5] The

-ketoamide carbon is attacked by the catalytic Serine-139 of the HCV NS3 protease to form a stable hemithioacetal complex. M15 possesses a stable primary amide at this position, which is chemically inert toward nucleophilic attack by Serine-139 under physiological conditions. -

Binding Affinity: Without the P1 cyclobutyl group to anchor the molecule in the S1 specificity pocket, the binding affinity (

) drops by several orders of magnitude, rendering the molecule pharmacologically inert.

Toxicology and Drug-Drug Interactions (DDI)

While M15 itself is inactive against the virus, its formation is relevant for safety profiling:

-

DDI Potential: M15 is a product of CYP3A4.[4] High levels of M15 in plasma would indicate significant CYP3A4 induction or high metabolic flux. However, Boceprevir is a strong CYP3A4 inhibitor (mechanism-based), which paradoxically limits the formation of its own oxidative metabolites (like M15) over time.

-

Safety: As a peptide fragment, M15 does not possess known toxicophores (e.g., anilines, nitro groups) often associated with reactive metabolites. It is generally excreted renally.

Experimental Protocols

Synthesis of M15 Reference Standard

To generate M15 for bioanalytical validation, a convergent peptide synthesis strategy is employed.

Reagents:

-

(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester (P2 Proline analog).

-

N-(tert-butylcarbamoyl)-L-tert-leucine (P3 moiety).

-

Ammonia/Methanol.

Protocol:

-

Coupling (P3-P2): React the P3 acid with the P2 amine (methyl ester protection) using HATU/DIPEA in DMF. Stir at room temperature for 4 hours.

-

Amidolysis: Treat the resulting P3-P2 methyl ester with 7N Ammonia in Methanol in a sealed tube at 50°C for 12 hours. This converts the ester directly to the primary amide (M15).

-

Purification: Evaporate solvent and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Validation: Confirm structure via 1H-NMR and LC-MS (Expected [M+H]+ ~368).

LC-MS/MS Detection Workflow

For the quantification of M15 in plasma samples (DMPK studies).

| Parameter | Setting |

| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+) |

| Ionization | ESI Positive Mode |

| Column | C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| MRM Transition | 368.2 → 197.1 (Quantifier), 368.2 → 152.1 (Qualifier) |

| Retention Time | Elutes earlier than Boceprevir (more polar due to loss of P1) |

References

-

FDA Center for Drug Evaluation and Research. (2011). Clinical Pharmacology and Biopharmaceutics Review: Victrelis (Boceprevir). Application No: 202258Orig1s000. Retrieved from [Link]

-

Kasserra, C., et al. (2011). Clinical Pharmacology of Boceprevir: A New Standard of Care for Chronic Hepatitis C. Clinical Pharmacokinetics.[3]

-

Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor.[2] Journal of Medicinal Chemistry.[2] [Link]

-

Ghosh, A. K., et al. (2012).[6] Hepatitis C Virus NS3 Protease Inhibitors: Current Status and Future Perspectives. Chemical Reviews.

-

Pharmaffiliates. (n.d.). Boceprevir Metabolite M15-d9 Reference Standard. Retrieved from [Link]

Sources

- 1. Boceprevir - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 6. Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Boceprevir Metabolite M15 vs. Major Circulating Metabolites

The following technical guide details the metabolic profile of Boceprevir, with a specific focus on the differentiation between the oxidative metabolite M15 and the major reductive metabolites M28/M31 .

Executive Summary

Boceprevir (Victrelis), a first-in-class HCV NS3/4A protease inhibitor, exhibits a complex metabolic profile characterized by two distinct enzymatic pathways: Aldo-Keto Reductase (AKR) -mediated reduction and CYP3A4/5 -mediated oxidation.[1][2] While the reductive pathway generates the predominant circulating metabolites (M28/M31), the oxidative pathway yields minor metabolites, including M15 .[1]

This guide analyzes the structural identity, formation mechanism, and bioanalytical relevance of M15, contrasting it with the pharmacologically inactive but abundant M28/M31 species. Understanding this distinction is critical for accurate pharmacokinetic (PK) profiling and metabolite identification in drug development.

Metabolic Pathway Architecture

Boceprevir metabolism is unique among protease inhibitors because its primary clearance mechanism is not CYP-driven but rather mediated by cytosolic enzymes.[1]

The Dual-Pathway Mechanism[1]

-

Primary Pathway (Reductive): The ketoamide "warhead" (essential for covalent binding to the NS3 serine active site) is reduced to a hydroxyl group by AKR1C2 and AKR1C3.[1] This destroys the warhead, rendering the metabolites inactive.

-

Secondary Pathway (Oxidative): CYP3A4/5 catalyzes oxidative attacks, primarily on the P1 cyclobutyl moiety or the P3 tert-butyl group.[1] M15 represents a cleavage product from this pathway.

Pathway Visualization

The following diagram illustrates the divergence between the generation of M15 (Oxidative) and M28/M31 (Reductive).[1]

Figure 1: Divergent metabolic pathways of Boceprevir.[1] M15 arises from oxidative cleavage, while M28/M31 arise from warhead reduction.[1]

Deep Dive: Metabolite M15

M15 is often cited in bioanalytical method validation as a reference standard for oxidative degradation or impurity profiling.

Structural Identity[1]

-

Chemical Name: (1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbamide.[1][3][4]

-

Structural Modification: Boceprevir consists of a P3 (Urea), P2 (Proline analog), and P1 (Cyclobutyl ketoamide) segment.[1]

-

Formation Mechanism: Oxidative deamination or hydrolysis mediated by CYP3A4. The loss of the P1 moiety removes the covalent binding site, rendering M15 pharmacologically inactive .

Bioanalytical Significance

M15 is a critical marker for monitoring the oxidative stability of Boceprevir. In in vitro microsomal stability assays (which lack cytosolic AKR enzymes), M15 may appear more prominent than in in vivo plasma samples, where the AKR pathway dominates.

Comparative Analysis: M15 vs. Major Metabolites (M28/M31)[1]

The following table contrasts the critical attributes of the minor oxidative metabolite M15 against the major reductive metabolites.

| Feature | Metabolite M15 | Metabolites M28 / M31 |

| Pathway | Oxidative (CYP3A4/5) | Reductive (AKR1C2/1C3) |

| Reaction Type | Cleavage of P1 side chain to primary amide.[1] | Reduction of α-ketoamide ketone to hydroxyl.[1] |

| Structural Integrity | Fragmented: Loss of P1 cyclobutyl moiety. | Intact Scaffold: P1/P2/P3 retained; warhead modified. |

| In Vivo Abundance | Minor: <5% of circulating drug-related material.[1] | Major: ~4-fold higher exposure (AUC) than parent.[1] |

| Pharmacology | Inactive: Lacks binding warhead. | Inactive: Affinity for NS3 lost due to reduction. |

| Localization | Microsomes (liver) and Plasma (trace).[1] | Cytosol (liver) and Plasma (dominant).[1] |

| Stereochemistry | Single diastereomer (typically).[1] | Mixture of diastereomers (S-OH and R-OH).[1] |

Experimental Methodologies

Protocol: Differentiating Pathways (Microsomes vs. Cytosol)

To specifically identify M15 versus M28/M31, researchers must use fraction-specific incubation.[1]

Materials:

-

Human Liver Microsomes (HLM) – Rich in CYP, poor in AKR.[1]

-

Human Liver Cytosol (HLC) – Rich in AKR, lacks CYP.[1]

-

NADPH regenerating system.[2]

Step-by-Step Workflow:

-

Preparation: Prepare 1 µM Boceprevir in phosphate buffer (pH 7.4).

-

Incubation A (Oxidative): Incubate with HLM + NADPH for 60 min at 37°C.

-

Expected Result: Formation of M15 and hydroxylated metabolites. Minimal M28/M31.

-

-

Incubation B (Reductive): Incubate with HLC + NADPH for 60 min at 37°C.

-

Expected Result: Exclusive formation of M28/M31 . No M15.

-

-

Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Boceprevir-d9).

-

Analysis: Centrifuge and inject supernatant into LC-MS/MS.

LC-MS/MS Quantification Strategy

Quantifying these metabolites requires resolving the diastereomers of the reduced metabolites while detecting the distinct mass of M15.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: Steep gradient (5% B to 95% B) is sufficient for M15 (less hydrophobic due to P1 loss).[1] Shallow gradient required to separate M28 from M31.

-

Mass Transitions (MRM):

-

Boceprevir: m/z 520.4 → 247.1

-

M28/M31 (+2 Da): m/z 522.4 → 247.1 (Warhead modified, but fragment ion often conserved).[1]

-

M15 (Cleaved): m/z ~367.2 → Product Ion (Requires optimization based on P2-P3 fragment).

-

Clinical & Safety Implications

-

Drug-Drug Interactions (DDI):

-

Boceprevir is a strong CYP3A4 inhibitor.[5] While M15 is a product of this enzyme, the inhibition is driven by the parent compound.

-

AKR Interference: Drugs that inhibit AKR (e.g., certain NSAIDs) could theoretically shift metabolism towards the oxidative pathway, potentially increasing M15 levels, though this is not clinically significant due to the high capacity of the AKR pathway.

-

-

Excretion:

References

-

FDA Clinical Pharmacology Review (Boceprevir/Victrelis): Detailed analysis of mass balance, metabolic pathways, and metabolite identification (M15, M28, M31).[1]

-

[1]

-

-

Ghosal et al. (2011): "Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir." Identifies AKR1C2/1C3 as the primary enzymes for M28/M31 formation.[2][6]

-

[1]

-

-

Boceprevir Structure & Chemical Biology: PubChem Compound Summary for Boceprevir and its deriv

-

[1]

-

Sources

- 1. Boceprevir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Technical Deep Dive: Boceprevir Catabolic Pathway to Metabolite M15

This technical guide provides an in-depth analysis of the degradation and metabolic pathway of Boceprevir (Victrelis) leading to the formation of Metabolite M15 . This document is structured for researchers and bioanalytical scientists, focusing on the mechanistic cleavage, experimental validation, and structural characterization of this specific catabolite.

Executive Summary & Structural Context

Boceprevir (SCH 503034) is a peptidomimetic ketoamide serine protease inhibitor targeting the Hepatitis C Virus (HCV) NS3/4A enzyme. Its efficacy relies on the covalent, reversible formation of a complex between the ketoamide warhead and the active site serine (Ser139).

However, the structural complexity of Boceprevir—comprising a P3 tert-butyl urea cap, a P2 dimethylcyclopropyl proline, and a P1 cyclobutyl ketoamide—renders it susceptible to specific metabolic and hydrolytic degradation pathways.

Metabolite M15 is identified as the P3-P2 primary amide fragment , chemically defined as (1R,2S,5S)-N-(tert-butylcarbamoyl)-3-methyl-L-valyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide . This metabolite represents the stable "left-half" of the parent molecule following the cleavage of the P1-P2 amide bond. Unlike the reductive pathway (leading to the major metabolite M4), the formation of M15 represents a hydrolytic or oxidative cleavage event that permanently deactivates the pharmacophore.

Chemical Structure Analysis

| Moiety | Chemical Identity | Role in Parent | Status in M15 |

| P3 | Tert-butyl urea + t-Leucine analog | Cap / Hydrophobic binding | Retained |

| P2 | Dimethylcyclopropyl proline (DMCP) | Conformational constraint | Retained |

| P1 | Cyclobutyl alanine ketoamide | Warhead (Covalent trap) | Lost (Cleaved) |

The Degradation Pathway: Mechanism of Action

The transition from Boceprevir to Metabolite M15 is not a random degradation but a specific cleavage of the amide bond connecting the bicyclic P2 proline to the P1 cyclobutyl moiety.

Mechanistic Drivers

-

Enzymatic Hydrolysis: The primary driver is amidase-mediated hydrolysis. While the P1 ketoamide is the target for NS3, the P1-P2 amide bond is susceptible to host peptidases (e.g., elastases, cathepsins) and hepatic carboxylesterases/amidases.

-

Oxidative Instability: Although less dominant than hydrolysis for this specific bond, oxidative attack at the

-carbon of the P1 moiety (via CYP3A4/5) can destabilize the amide bond, leading to fragmentation.

Pathway Visualization

The following diagram illustrates the bifurcation of Boceprevir metabolism, highlighting the specific pathway to M15 versus the reductive pathway to M4.

Figure 1: Mechanistic pathway of Boceprevir degradation. The Reductive pathway (Green) leads to M4, while the Hydrolytic pathway (Red) cleaves the P1-P2 bond to yield M15.

Experimental Protocol: Isolation and Identification

To validate the formation of M15, researchers must employ a specific in vitro metabolic stability protocol. This protocol distinguishes M15 from the isobaric interferences of other metabolites.

Reagents and Setup

-

Test System: Human Liver Microsomes (HLM) or recombinant human amidases.

-

Cofactors: NADPH (for CYP/AKR activity) and UDPGA (if checking Phase II). Note: For M15 generation via hydrolysis, cofactors may not be strictly necessary, but NADPH is required to observe the competing M4 pathway.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow

-

Preparation:

-

Pre-incubate HLM (0.5 mg protein/mL) in phosphate buffer at 37°C for 5 minutes.

-

Prepare Boceprevir stock (10 mM in DMSO). Dilute to final incubation concentration of 10 µM (0.1% DMSO final).

-

-

Initiation:

-

Add Boceprevir to the reaction mixture.[1]

-

Critical Control: Run a parallel incubation without NADPH to isolate hydrolytic activity (M15 formation) from oxidative/reductive metabolism (M4 formation).

-

-

Sampling:

-

Extract aliquots at T=0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately dispense into ice-cold Acetonitrile (ACN) containing internal standard (e.g., Boceprevir-d9 or M15-d9). Ratio 1:3 (Sample:ACN).

-

-

Processing:

-

Vortex for 1 minute; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer supernatant for LC-MS/MS analysis.

-

Bioanalytical Detection (LC-MS/MS)

M15 is a smaller fragment than the parent. The mass transition is distinct.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (Relative) |

| Boceprevir | 520.4 [M+H]+ | 358.3 | 1.00 (Ref) |

| Metabolite M4 | 522.4 [M+H]+ | 360.3 | ~0.95 |

| Metabolite M15 | 367.2 [M+H]+ | 224.1 | ~0.60 (Early Eluting) |

Note: The M15 Precursor mass (367.2) corresponds to the P3-P2-CONH2 structure. The product ion (224.1) typically represents the loss of the tert-butyl urea cap or fragmentation of the bicyclic proline.

Analytical Logic & Quality Control

When analyzing M15, specific logical checks must be applied to ensure data integrity (E-E-A-T).

Distinguishing M15 from In-Source Fragmentation

A common error in Boceprevir analysis is mistaking in-source fragmentation of the parent drug for the presence of M15. High declustering potentials in the mass spectrometer can artificially cleave the P1-P2 bond.

Validation Step:

-

Inject a pure standard of Boceprevir in buffer (no enzymes).

-

Monitor the M15 transition (367 -> 224).

-

Result: If a peak appears at the parent's retention time, it is an artifact (in-source fragment). If a peak appears at the metabolite's earlier retention time, it is true M15.

Mass Balance Logic

In a mass balance study using [14C]-Boceprevir:

-

If the radiolabel is on the P3/P2 side , M15 will be radioactive.

-

If the radiolabel is on the P1 (cyclobutyl) side, M15 will be "cold" (invisible to radiodetection), and the corresponding P1 fragment will be radioactive.

-

Recommendation: Use P2-labeled Boceprevir to track M15 accumulation.

References

-

Ghosal, A., et al. (2011). "Metabolism and Disposition of Boceprevir, a Hepatitis C Virus Protease Inhibitor, in Humans, Monkeys, Rats, and Mice."[2] Drug Metabolism and Disposition, 39(3), 510-521. Link

-

FDA Center for Drug Evaluation and Research. (2011). "Boceprevir (Victrelis) Clinical Pharmacology and Biopharmaceutics Review." Application Number: 202258Orig1s000. Link

-

Kiser, J. J., et al. (2013). "Drug-Drug Interactions with the Hepatitis C Virus Protease Inhibitors." Clinical Pharmacology & Therapeutics, 94(6), 662-670. Link

-

Pharmaffiliates. (n.d.). "Boceprevir Metabolite M15-d9 Structure and Data." Reference Standards. Link

Sources

- 1. Clinical pharmacology profile of boceprevir, a hepatitis C virus NS3 protease inhibitor: focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

Methodological & Application

Application Note: Quantitative Analysis of Boceprevir Metabolite M15 in Human Plasma by LC-MS/MS

Introduction

Boceprevir is a direct-acting antiviral agent and a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme critical for viral replication.[1][2] The clinical efficacy and safety of Boceprevir are influenced by its pharmacokinetic profile, which is largely determined by its metabolism. The primary metabolic pathway for Boceprevir is through the aldo-ketoreductase (AKR) mediated pathway, leading to the formation of ketone-reduced metabolites that are inactive against HCV.[1][3][4] Following oral administration, the most abundant circulating metabolites are a diastereomeric mixture of these ketone-reduced metabolites, collectively referred to as M15.[1] Understanding the exposure of these major metabolites is crucial for a comprehensive assessment of the drug's disposition and potential for drug-drug interactions.

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Boceprevir metabolite M15 in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Boceprevir.

Metabolic Pathway of Boceprevir to M15

Boceprevir undergoes extensive metabolism, primarily via the reduction of its ketoamide functional group by aldo-ketoreductase enzymes.[3][4][5] This biotransformation results in the formation of the hydroxylated metabolite M15. A minor metabolic pathway involves oxidation by cytochrome P450 3A4/5 (CYP3A4/5).[4] The predominance of the AKR pathway makes M15 the most significant circulating metabolite of Boceprevir.

Caption: Metabolic conversion of Boceprevir.

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of Boceprevir Metabolite M15 in human plasma, from sample preparation to data acquisition.

Materials and Reagents

-

Boceprevir Metabolite M15 certified reference standard (C₁₉H₃₄N₄O₃, MW: 366.5 g/mol )[6]

-

Boceprevir Metabolite M15-d9 (deuterated internal standard)[7]

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K₂EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like M15 from a complex biological matrix such as plasma. Acetonitrile is used to denature and precipitate plasma proteins, releasing the analyte into the supernatant.

-

Thaw: Bring human plasma samples and quality controls (QCs) to room temperature.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution (Boceprevir Metabolite M15-d9, 1 µg/mL in acetonitrile) to each tube.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial or a 96-well plate.

-

Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow | Optimized for the specific instrument |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Boceprevir Metabolite M15 | 367.3 | To be determined | 100 | To be optimized |

| Boceprevir M15-d9 (IS) | 376.3 | To be determined | 100 | To be optimized |

Note: The product ions and collision energies for M15 and its internal standard need to be determined by direct infusion of the standard compounds into the mass spectrometer. Based on the structure of Boceprevir, likely product ions would result from the fragmentation of the amide bonds.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

Caption: LC-MS/MS workflow for M15 analysis.

Method Validation

For use in regulated bioanalysis, this method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or other relevant regulatory bodies. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Assessed by analyzing replicate QCs at multiple concentration levels on different days.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of Boceprevir metabolite M15 in human plasma. The method is designed to be sensitive, specific, and robust, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The provided workflow and parameters serve as a strong foundation for researchers to implement and further optimize this assay in their laboratories.

References

-

Bari, V. R., & Rote, A. R. (2012). Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. The Canadian journal of hospital pharmacy, 65(4), 291–296. [Link]

-

Aghemo, A., & Rumi, M. G. (2012). Boceprevir in chronic hepatitis C infection: a perspective review. Therapeutic advances in gastroenterology, 5(3), 207–218. [Link]

-

National Center for Biotechnology Information (n.d.). Boceprevir. In PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Boceprevir Metabolite M15. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Boceprevir Metabolite M15-d9. Retrieved from [Link]

-

Njoroge, F. G., Chen, K. X., Shih, N. Y., & Piwinski, J. J. (2008). The discovery and development of boceprevir: a novel, first-generation inhibitor of the hepatitis C virus NS3/4A serine protease. Accounts of chemical research, 41(1), 50–59. [Link]

-

Venkatraman, S. (2012). Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Trends in pharmacological sciences, 33(6), 322–329. [Link]

-

Hulskotte, E. G., Feng, H. P., Xuan, F., van der Staay, F. J., & Wagner, J. A. (2013). Pharmacokinetic evaluation of the interaction between hepatitis C virus protease inhibitor boceprevir and 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors atorvastatin and pravastatin. Antimicrobial agents and chemotherapy, 57(4), 1787–1793. [Link]

-

Aouri, M., Moradpour, D., Cavassini, M., Mercier, T., Buclin, T., Csajka, C., Telenti, A., Rauch, A., & Decosterd, L. A. (2013). A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 116–124. [Link]

-

Kiser, J. J., & Flexner, C. (2011). Review and Management of Drug Interactions with Boceprevir and Telaprevir. Topics in antiviral medicine, 19(5), 183–191. [Link]

-

Zhang, Y., An, B., & Johnson, K. A. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Heliyon, 8(7), e09939. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Boceprevir? Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BOCEPREVIR METABOLITE M31. Retrieved from [Link]

-

Chandramowli, B., & Rajkamal, B. B. (2018). A New Quantitative Analytical Method Development and Validation for the Analysis of Boceprevir in Bulk and Marketed Formulation. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 343-348. [Link]

-

Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods - An Overview. Retrieved from [Link]

-

Vashishtha, B., Sharma, A., & Singh, G. (2018). Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study. Biomedical chromatography : BMC, 32(12), e4364. [Link]

-

Alladi, S., & al., e. (2022). Quantification of Glecaprevir and Pibrentasvir with Deuterated Internal Standards in Spiked Human Plasma Samples by LC–ESI-MS/. Asian Journal of Pharmaceutics, 16(4). [Link]

-

Jiang, H., Zeng, J., & al., e. (2015). Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma. Journal of pharmaceutical and biomedical analysis, 107, 307–316. [Link]

-

Wu, W., & al., e. (2012). Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 889-890, 116–126. [Link]

-

Wang, M., & al., e. (2014). Metabolomic Analysis of Key Regulatory Metabolites in Hepatitis C Virus–infected Tree Shrews. Molecular & cellular proteomics : MCP, 13(2), 524–535. [Link]

-

Shen, B., & al., e. (2022). Metabolite profile of COVID-19 revealed by UPLC-MS/MS-based widely targeted metabolomics. Virology journal, 19(1), 125. [Link]

-

Wang, Y., & al., e. (2023). Mass spectrometry-based metabolomics reveals metabolism of molnupiravir may lead to metabolic disorders and hepatotoxicity. Biomedical chromatography : BMC, 37(10), e5709. [Link]

-

Iacob, S., & al., e. (2016). The metabolic fingerprints of HCV and HBV infections studied by Nuclear Magnetic Resonance Spectroscopy. Scientific reports, 6, 28343. [Link]

-

El-Gendy, M. A., & al., e. (2021). Bioanalytical Method Development and Validation for the Determination of Favipiravir in Spiked Human Plasma by using RP-HPLC. Research Journal of Pharmacy and Technology, 14(8), 4153-4158. [Link]

Sources

- 1. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 3. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boceprevir in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Chromatographic Isolation and Quantification of Boceprevir and Metabolite M15: A High-Fidelity LC-MS/MS Protocol

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

Boceprevir (Victrelis) is a first-in-class HCV NS3/4A protease inhibitor used in the treatment of Hepatitis C Genotype 1. Its molecular architecture—a peptidomimetic

-

Stereochemical Instability: Boceprevir exists as a mixture of two diastereomers at the P1 carbon (SCH 534128 and SCH 534129) which interconvert rapidly in plasma via keto-enol tautomerism. Accurate quantification requires acidic stabilization to freeze this equilibrium or a method that co-elutes/sums both forms.

-

Metabolic Complexity: While the primary metabolic pathway involves Aldo-Keto Reductase (AKR) mediated reduction to inactive ketone-reduced species, a secondary CYP3A4/5 pathway generates oxidative metabolites.[1][2] Metabolite M15 (C19H34N4O3) is a specific cleavage product representing the P2-P3-P4 core, often monitored to assess oxidative clearance pathways distinct from AKR activity.[1]

Scope of Application

This protocol details a robust LC-MS/MS methodology for the simultaneous quantification of Boceprevir and Metabolite M15 in human plasma. It is designed for pharmacokinetic (PK) profiling and metabolic stability assessment, prioritizing sensitivity (LLOQ < 5 ng/mL) and diastereomeric control.[1]

Part 2: Physicochemical Profiling & Target Analytes

Understanding the polarity difference between the parent drug and the truncated metabolite is crucial for gradient design.

| Feature | Boceprevir (Parent) | Metabolite M15 |

| Structure | Peptidomimetic | Truncated P2-P3-P4 Carboxamide |

| Molecular Formula | ||

| Molecular Weight | 519.7 g/mol | 366.5 g/mol |

| Polarity | Hydrophobic (Late Eluting) | Moderate/Polar (Early Eluting) |

| Key Stability Issue | Critical: Rapid diastereomer interconversion at physiological pH.[1] | Stable amide; less prone to tautomerism.[1] |

| MRM Transition | 520.4 | 367.3 |

Part 3: Method Development Strategy

The Stabilization Imperative

Standard plasma processing (neutral pH) leads to variable ratios of Boceprevir diastereomers, compromising reproducibility.

-

Solution: Immediate acidification of plasma with 85% Phosphoric Acid or Formic Acid upon collection inhibits the keto-enol tautomerism, "locking" the diastereomeric ratio.

Chromatographic Separation Logic

-

Column Choice: A C18 phase with high carbon load is selected to retain the polar M15 metabolite while ensuring sharp peak shape for the hydrophobic parent. A Phenyl-Hexyl column is a viable alternative if orthogonal selectivity is required to separate matrix interferences.[1]

-

Mobile Phase: Ammonium Acetate (pH 4.0 - 5.[1]0) is preferred over pure Formic Acid.[1] The slightly higher pH (relative to 0.1% FA) improves the ionization efficiency of the amide nitrogens in positive ESI mode.

Part 4: Detailed Experimental Protocol

A. Reagents and Materials[2][3][4][5]

-

Reference Standards: Boceprevir (SCH 503034); Metabolite M15 (SCH 534128-cleavage product).[1]

-

Internal Standard (IS): Boceprevir-d9 or an analog like Telaprevir (if isotopolog is unavailable).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.[1]

-

Matrix: Human Plasma (K2EDTA), acidified.[1]

B. Sample Preparation (Protein Precipitation)

Self-Validating Step: The use of acidified ACN ensures that the stabilization achieved during collection is maintained throughout extraction.

-

Thawing: Thaw plasma samples in an ice bath (4°C). Do not use a water bath (heat promotes degradation).[1]

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 ACN:Water). Vortex gently.

-

Precipitation: Add 150 µL of Acidified Acetonitrile (ACN containing 0.1% Formic Acid).

-

Note: The acid in the organic solvent ensures the pH remains < 6.0 during protein crash.

-

-

Agitation: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 14,000 rpm (approx. 16,000 x g) for 10 minutes at 4°C.[1]

-

Dilution: Transfer 100 µL of the supernatant to a clean vial. Dilute with 100 µL of 10 mM Ammonium Acetate (aq) to match the initial mobile phase conditions (reduces solvent effects/peak fronting).

C. LC-MS/MS Instrumentation Parameters

Liquid Chromatography (UHPLC)

-

Column: Waters XBridge C18 (

mm, 3.5 µm) or Phenomenex Luna C18.[1] -

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]

-

Mobile Phase B: Acetonitrile (100%).[1]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold (Traps M15) |

| 0.50 | 10 | Begin Ramp |

| 3.00 | 90 | Elute Boceprevir |

| 4.00 | 90 | Wash |

| 4.10 | 10 | Re-equilibration |

| 5.50 | 10 | End of Run |

Mass Spectrometry (Triple Quadrupole)

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.[1]

-

Desolvation Gas: 800 L/hr.

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |

|---|---|---|---|---|

| Boceprevir | 520.4 | 335.2 | 30 | 22 |

| Metabolite M15 | 367.3 | 225.2 | 28 | 18 |

| IS (Boceprevir-d9) | 529.5 | 344.3 | 30 | 22 |[1]

Part 5: Workflow Visualization

Analytical Workflow Diagram

This diagram illustrates the critical path from sample collection to data acquisition, highlighting the stabilization steps.

Caption: Critical path workflow emphasizing the mandatory acidification step to prevent diastereomeric interconversion of Boceprevir.

Metabolic Pathway & Separation Logic

Visualizing the relationship between the parent and metabolite to justify the gradient strategy.

Caption: Metabolic divergence of Boceprevir showing the CYP-mediated formation of M15 and the chromatographic strategy required to resolve them.

Part 6: Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)

-

Linearity:

over range 5 – 5000 ng/mL.[1] -

Accuracy/Precision:

for QCs (Low, Mid, High); -

Recovery:

for both analytes (consistent across concentration range). -

Matrix Effect: IS-normalized Matrix Factor between 0.85 and 1.15.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peaks (Boceprevir) | Diastereomer separation or pH drift.[1] | Ensure mobile phase pH is 4.[1]5. If splitting persists, increase column temp to 50°C to merge isomers. |

| Low Sensitivity for M15 | Ion suppression in early elution window.[1] | Divert flow to waste for first 0.4 min. Ensure sample is diluted with aqueous buffer before injection. |

| Carryover | Peptidomimetic sticking to injector.[1] | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid. |

References

-

FDA Clinical Pharmacology Review. (2011).[1] Application Number: 202258Orig1s000 (Victrelis/Boceprevir).[1] Center for Drug Evaluation and Research. Link

-

Kozetska, I., et al. (2013).[1] "A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Ghuman, J., et al. (2011).[1] "Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir." Drug Metabolism and Disposition. Link

-

Vertex AI Search Findings. (2025). "Boceprevir Metabolite M15 Structure and Properties." Link

Sources

Application Note: High-Sensitivity Quantification of Boceprevir and Metabolite M15 in Human Plasma via LC-MS/MS

This Application Note and Protocol is designed for Boceprevir and its specific metabolite M15 (a CYP3A4-mediated cleavage product). Note that while the ketone-reduced metabolite (M28/M31) is the most abundant circulating species, M15 is a distinct analytical target often monitored during metabolic profiling and stability studies.

Abstract & Scientific Rationale

The precise quantification of the Hepatitis C protease inhibitor Boceprevir (SCH 503034) and its metabolites is critical for understanding its complex pharmacokinetic profile. While Boceprevir is primarily metabolized via aldo-keto reductase (AKR) to form reduced species, it also undergoes oxidative metabolism by CYP3A4/5.[1][2] Metabolite M15 (C19H34N4O3) is a specific cleavage product resulting from this oxidative pathway.